molecular formula C7H11NO6S B12284350 1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate CAS No. 1394319-61-9

1-Thia-6-azaspiro[3.3]heptane 1,1-dioxide oxalate

Cat. No.: B12284350
CAS No.: 1394319-61-9
M. Wt: 237.23 g/mol
InChI Key: JIKISWWIXPZYDW-UHFFFAOYSA-N
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Description

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is a chemical compound with the molecular formula C7H11NO6S and a molecular weight of 237.23 g/mol . This compound is known for its unique spirocyclic structure, which includes a sulfur atom and an azaspiro ring system. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-Thia-1-azaspiro[3One common method involves the reductive removal of protective groups from precursor compounds . The reaction conditions often include the use of reducing agents such as sodium borohydride or lithium aluminum hydride under controlled temperatures and inert atmospheres to prevent oxidation.

Industrial Production Methods

Industrial production of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate may involve large-scale synthesis using similar methods as in laboratory settings but optimized for higher yields and purity. This can include continuous flow reactors and automated synthesis systems to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate undergoes various chemical reactions, including:

    Oxidation: The sulfur atom in the compound can be further oxidized to form sulfone derivatives.

    Reduction: The compound can be reduced to form thiol derivatives.

    Substitution: The azaspiro ring system can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.

    Substitution: Nucleophiles like amines and thiols can be used under basic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Sulfone derivatives.

    Reduction: Thiol derivatives.

    Substitution: Various substituted azaspiro compounds depending on the nucleophile used.

Scientific Research Applications

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is utilized in several scientific research fields:

    Chemistry: Used as a building block in the synthesis of more complex spirocyclic compounds.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate involves its interaction with molecular targets such as enzymes and receptors. The spirocyclic structure allows it to fit into specific binding sites, potentially inhibiting or activating biological pathways. The sulfur atom and oxalate group play crucial roles in its reactivity and binding affinity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-Thia-1-azaspiro[3.3]heptane 6,6-dioxide oxalate is unique due to its sulfur-containing spirocyclic structure, which imparts distinct chemical and biological properties. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

1394319-61-9

Molecular Formula

C7H11NO6S

Molecular Weight

237.23 g/mol

IUPAC Name

1λ6-thia-6-azaspiro[3.3]heptane 1,1-dioxide;oxalic acid

InChI

InChI=1S/C5H9NO2S.C2H2O4/c7-9(8)2-1-5(9)3-6-4-5;3-1(4)2(5)6/h6H,1-4H2;(H,3,4)(H,5,6)

InChI Key

JIKISWWIXPZYDW-UHFFFAOYSA-N

Canonical SMILES

C1CS(=O)(=O)C12CNC2.C(=O)(C(=O)O)O

Origin of Product

United States

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